molecular formula C36H40N6O8S2 B573307 (H-gamma-Glu-cys-betana)2 CAS No. 165174-63-0

(H-gamma-Glu-cys-betana)2

Cat. No.: B573307
CAS No.: 165174-63-0
M. Wt: 748.87
InChI Key: DZBNLMYXPGRVSQ-KRCBVYEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Peptide Dimers in Biochemistry

Peptide dimers are molecules formed when two peptide chains are linked together. formulationbio.com This linkage can occur through various chemical bonds, including disulfide bonds or amide bonds. formulationbio.comnih.gov The process of dimerization can lead to significant changes in the peptide's biological activity, stability, and affinity for its target molecules. formulationbio.comjpt.com In biochemistry, dimers can be composed of identical (homodimers) or different (heterodimers) peptide subunits. wikipedia.org The formation of these larger structures can enhance their function, a principle seen in various biological contexts, from antimicrobial peptides to therapeutic agents. formulationbio.comdiva-portal.org

Overview of γ-Glutamyl Peptides and Related Thiols

γ-Glutamyl peptides are characterized by an unusual peptide bond between the gamma-carboxyl group of a glutamic acid residue and the amino group of another amino acid. acs.orgnih.gov This unique linkage makes them resistant to degradation by some enzymes, contributing to their stability in biological systems. acs.org A prominent example is γ-glutamylcysteine (γ-Glu-Cys), a key intermediate in the synthesis of glutathione (B108866), a major antioxidant in most living cells. caymanchem.commedchemexpress.comwikipedia.org

The thiol (-SH) group, contributed by the cysteine residue, is a critical functional group in many biological molecules. creative-proteomics.com Thiols are involved in maintaining cellular redox balance, protein structure through the formation of disulfide bonds, and detoxification of heavy metals. creative-proteomics.commdpi.com The reactivity of the thiol group is central to the antioxidant properties of molecules like glutathione and its precursors. creative-proteomics.com

Identification and Nomenclature of (H-gamma-Glu-cys-betana)2 within Peptide Science

The compound , this compound, is identified by its chemical formula, C36H40N6O8S2, and CAS number 165174-63-0. chemicalbook.in The nomenclature indicates a dimer ("2") of a monomeric unit, "H-gamma-Glu-cys-betana."

H-gamma-Glu-cys : This core component is γ-glutamylcysteine, a dipeptide. nih.govcaymanchem.com The "H" at the beginning signifies a free amino group at the N-terminus of the glutamic acid residue.

betana : This component is likely a shorthand or non-standard name for a specific chemical moiety attached to the cysteine residue. Its exact chemical structure is not immediately apparent from the name alone and requires further investigation.

The systematic naming of peptide dimers often includes prefixes to denote linearity or cyclization and details about any linker molecules involved. diva-portal.org

Significance of Dimerization in Peptide Functionality

Dimerization is a strategy employed in nature and in synthetic peptide design to enhance the biological properties of peptides. jpt.com Key advantages of dimerization include:

Enhanced Stability : Dimeric structures often exhibit increased resistance to degradation by proteases compared to their monomeric forms. formulationbio.comjpt.com

Increased Affinity and Potency : By presenting two binding sites, dimers can bind more strongly to their target receptors, leading to increased biological activity. formulationbio.comjpt.com This has been observed in various contexts, including the development of antimicrobial peptides and therapeutics targeting proteins like the X-linked inhibitor of apoptosis protein (XIAP). diva-portal.orgacs.org

Modulated Immune Response : In vaccine design, multimeric peptides can elicit a more robust immune response. formulationbio.comjpt.com

The specific functional advantages conferred by the dimerization of (H-gamma-Glu-cys-betana) would depend on the nature of the "betana" group and the linkage between the two monomers.

Research Landscape and Knowledge Gaps Pertaining to this compound

This represents a significant knowledge gap. Key areas for future research would include:

Elucidation of the "betana" structure : Determining the precise chemical identity of this component is crucial for understanding the molecule's properties.

Characterization of the dimeric linkage : Identifying the type of bond (e.g., disulfide, amide) holding the two monomers together is fundamental.

Synthesis and purification : Developing reliable methods for the chemical synthesis and purification of this compound is a prerequisite for further study. albany.edumdpi.com

Biological activity screening : Investigating the potential biological activities of this compound, such as antimicrobial, antioxidant, or enzyme-inhibitory effects, would be a primary research goal.

The study of related compounds, such as other γ-glutamylcysteine derivatives, may provide insights into the potential functions of this compound. For instance, derivatives of γ-glutamylcysteine from garlic have been shown to inhibit the formation of glycation radicals. researchgate.net

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O8S2/c37-27(35(47)48)13-15-31(43)41-29(33(45)39-25-11-9-21-5-1-3-7-23(21)17-25)19-51-52-20-30(42-32(44)16-14-28(38)36(49)50)34(46)40-26-12-10-22-6-2-4-8-24(22)18-26/h1-12,17-18,27-30H,13-16,19-20,37-38H2,(H,39,45)(H,40,46)(H,41,43)(H,42,44)(H,47,48)(H,49,50)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBNLMYXPGRVSQ-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C=C3)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745636
Record name (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-63-0
Record name (2S,2'S)-5,5'-[Disulfanediylbis({(2R)-3-[(naphthalen-2-yl)amino]-3-oxopropane-1,2-diyl}azanediyl)]bis(2-amino-5-oxopentanoic acid) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture and Conformational Dynamics of H Gamma Glu Cys Betana 2

Structural Elucidation Methodologies for Dimeric Peptides

The determination of the three-dimensional structure of dimeric peptides such as (H-gamma-Glu-Cys-Betana)2 relies on a combination of sophisticated analytical techniques. These methodologies provide insights into the peptide's conformation, connectivity, and dynamic behavior in solution and solid states.

Spectroscopic techniques are indispensable for probing the conformational landscape of peptides. For this compound, a molecule comprised of two gamma-glutamyl-cysteine units linked to beta-naphthylamide, a multi-faceted spectroscopic approach is necessary.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are fundamental for confirming the molecular weight of the dimer and for studying its non-covalent interactions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and to identify the nature of the linkage between the two monomers. rsc.org For this compound, MS can verify the presence of the disulfide bond by comparing the mass of the dimer with that of the reduced monomer. The fragmentation patterns observed in MS/MS can also provide clues about the stability of the dimer and the strength of the bonds involved. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary structure content of peptides in solution. The far-UV CD spectrum (190-250 nm) can indicate the presence of alpha-helices, beta-sheets, or random coil structures. For this compound, CD can be used to study how factors like pH, temperature, and solvent polarity affect its conformation.

Spectroscopic Technique Information Obtained for this compound Potential Findings
1D & 2D NMRSolution-state 3D structure, conformational dynamics, proton and carbon assignments.Determination of inter-residue proximities, dihedral angles, and the relative orientation of the two monomers.
Mass Spectrometry (ESI, MALDI)Molecular weight confirmation, sequencing, identification of linkage type.Verification of the dimeric state and the disulfide bond, characterization of fragmentation pathways.
X-ray CrystallographySolid-state 3D structure at atomic resolution.Precise bond lengths and angles of the disulfide bridge, detailed intermolecular interactions.
Circular DichroismSecondary structure content in solution.Estimation of helical and sheet content, monitoring of conformational changes.

Computational methods complement experimental techniques by providing dynamic insights into the behavior of peptides.

Molecular Docking: While typically used for protein-ligand interactions, docking algorithms can also be employed to predict the preferred orientation of the two monomeric units of this compound as they form a dimer. This can be particularly useful in understanding the initial recognition and binding events leading to dimerization.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in the peptide over time, providing a detailed picture of its conformational flexibility. For this compound, MD simulations can be used to explore the stability of the dimer, the range of motion of the disulfide bond, and the interactions of the beta-naphthylamide groups with the peptide backbone and the solvent. These simulations can also help in refining structures obtained from NMR or X-ray crystallography.

Spectroscopic Approaches in Conformational Analysis

Isomeric Considerations and Stereochemical Aspects of this compound

The biological activity and three-dimensional structure of peptides are critically dependent on their stereochemistry. This compound is composed of chiral amino acids, giving rise to the possibility of several stereoisomers.

The constituent amino acids, glutamic acid and cysteine, are typically found in their L-configuration in biological systems. wikipedia.org Therefore, the most common isomer would be (H-L-gamma-Glu-L-Cys-Betana)2. However, the synthesis of this peptide could potentially lead to the formation of other diastereomers if D-amino acids are incorporated, or if racemization occurs during the synthetic process. wikipedia.org The use of D-cysteine, for instance, has been shown to affect the degradation and stability of similar peptides. mdpi.com

Isomeric Feature Description Impact on this compound
Chirality of Amino AcidsL-glutamic acid and L-cysteine are the naturally occurring forms.The use of L- or D-isomers will result in different diastereomers with distinct 3D structures and properties.
Gamma-linkageThe glutamic acid is linked via its gamma-carboxyl group.This unusual linkage influences the flexibility and conformation of the peptide backbone.
Disulfide Bond ChiralityThe disulfide bond itself can be chiral (right-handed or left-handed staple).The preferred chirality of the disulfide bridge will be influenced by the stereochemistry of the cysteine residues.

Dimerization Mechanisms in Cysteine-Containing Peptides

The formation of a dimer from two monomeric units of H-gamma-Glu-Cys-Betana is a key process that defines its structure and potential function.

The most common mechanism for the dimerization of cysteine-containing peptides is the formation of a disulfide bond between the thiol groups of two cysteine residues. This oxidation reaction can occur spontaneously in the presence of an oxidizing agent or can be catalyzed by enzymes.

The stability of the disulfide bond in this compound is influenced by several factors, including the redox environment, pH, and the local steric and electronic environment of the cysteine residues. The presence of the bulky beta-naphthylamide groups may sterically influence the formation and stability of the disulfide bridge.

While disulfide bonds are the most prevalent form of covalent dimerization for cysteine-containing peptides, other linkages are theoretically possible, although less common.

Non-covalent Dimerization: It is possible for two monomers of H-gamma-Glu-Cys-Betana to associate non-covalently through hydrogen bonds, hydrophobic interactions (particularly involving the beta-naphthylamide rings), and van der Waals forces. nih.govacs.org Mass spectrometry techniques can be used to detect such non-covalent dimers in the gas phase. nih.govacs.org

Other Covalent Linkages: In principle, other covalent bonds could link the two monomers, for example, through the formation of an isopeptide bond between a carboxyl group of one monomer and an amino group of another. However, given the presence of the highly reactive thiol groups of the cysteine residues, disulfide bond formation is the most probable dimerization pathway.

Synthesis and Derivatization Strategies for H Gamma Glu Cys Betana 2

Chemical Synthesis Pathways for Dimeric Peptides

The chemical synthesis of peptides, particularly those with complex structures like (H-gamma-Glu-cys-betana)2, is a multi-step process that demands precise control over reaction conditions to ensure the desired product is obtained with high purity and yield.

Optimization of Synthetic Yields and Purity

During SPPS, the choice of coupling reagents and reaction conditions is critical to minimize the formation of deletion or truncated sequences. mdpi.com The use of advanced coupling reagents like HATU or HBTU can improve coupling efficiency. acs.org For the dimerization step, controlling the concentration of the monomer in solution is crucial to favor the formation of the intermolecular disulfide bond over intramolecular cyclization or polymerization. jst.go.jp High dilutions generally favor intramolecular reactions, so a more concentrated solution is often used for dimerization. jst.go.jp

The reaction medium also plays a vital role in the kinetics and yield of the dimerization. acs.org The use of organic co-solvents like trifluoroethanol (TFE) in aqueous buffers can influence the peptide's conformation, potentially pre-organizing it for more efficient dimerization. acs.org

The final purity of the product is heavily dependent on the purification method. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying peptides of this complexity, allowing for the separation of the desired dimer from closely related impurities. biosynth.com

Challenges in the Commercial-Scale Chemical Production of Complex Peptides

The transition from laboratory-scale synthesis to commercial-scale production of complex peptides like this compound presents a multitude of challenges. numberanalytics.com

Solvent Consumption and Waste Generation: Traditional peptide synthesis methods, especially SPPS, generate large volumes of hazardous solvent waste, posing environmental and disposal challenges. mdpi.com The significant amount of solvents required for both the synthesis and purification steps contributes to a high environmental impact. biosynth.com

Scalability of Synthesis and Purification: Scaling up peptide synthesis from milligram to kilogram quantities is not always straightforward. numberanalytics.com Reactions that work well on a small scale may require significant re-optimization for large-scale production to maintain yield and purity. mdpi.com Similarly, scaling up purification by HPLC can be a bottleneck in the manufacturing process.

Process Control and Quality Assurance: Ensuring batch-to-batch consistency and high purity of the final product requires stringent process controls and analytical monitoring throughout the manufacturing process. The complex impurity profile of chemically synthesized peptides necessitates robust analytical methods for their detection and removal. biosynth.com

Regulatory Hurdles: For peptides intended for diagnostic or therapeutic use, navigating the complex regulatory landscape is a major challenge. This involves extensive documentation of the manufacturing process, impurity profiling, and stability studies to meet the requirements of regulatory agencies.

Enzymatic and Biocatalytic Approaches to Dimer Formation

Enzymatic and biocatalytic methods offer a greener and more specific alternative to chemical synthesis for the production of peptides and their dimers. researchgate.net These methods often proceed under milder reaction conditions and can offer high regioselectivity, reducing the need for extensive protecting group chemistry.

In Vitro Enzymatic Dimerization Processes

The formation of the disulfide bond in this compound can potentially be catalyzed by enzymes. Oxidoreductases, for example, can facilitate the specific oxidation of cysteine thiols to form disulfide bridges. In some proteins, cysteine residues are known to form intermolecular disulfide bridges, leading to dimerization, a process that can be influenced by oxidizing agents. nih.gov The enzymatic dimerization would involve incubating the monomeric γ-glutamyl-cysteine-β-naphthylamide with a suitable enzyme under optimized conditions of pH, temperature, and substrate concentration.

While specific enzymes for the direct dimerization of this particular substrate are not extensively documented, the principle of enzymatic disulfide bond formation is well-established in protein chemistry and could be explored for this application.

Biocatalytic Production of γ-Glutamyl Peptides and their Dimers

The biosynthesis of the precursor, γ-glutamyl-cysteine, is a well-characterized enzymatic process. mdpi.com Enzymes such as γ-glutamylcysteine ligase (GCL), also known as glutamate-cysteine ligase, catalyze the formation of the γ-peptide bond between glutamic acid and cysteine. scholaris.ca This is the first and rate-limiting step in the biosynthesis of glutathione (B108866). mdpi.com

Another key enzyme is γ-glutamyltransferase (GGT), which can catalyze the transfer of a γ-glutamyl moiety from a donor, such as glutamine or glutathione, to an acceptor amino acid or peptide. researchgate.netnih.gov GGT can be used for the in vitro synthesis of various γ-glutamyl peptides. acs.orgbiorxiv.org A potential biocatalytic route for this compound could involve a two-step process:

Enzymatic synthesis of the monomer: Using GGT to transfer a γ-glutamyl group to cysteine-β-naphthylamide.

Enzymatic or chemical dimerization: The resulting monomer could then be dimerized as described previously.

A patent describes a method for the enzymatic synthesis of γ-L-glutamyl-L-cysteine using γ-glutamyl transpeptidase from Bacillus subtilis. google.com This highlights the feasibility of using enzymes for the core peptide structure. The synthesis of various γ-glutamyl peptides has been demonstrated using immobilized GGT from Bacillus subtilis, showcasing the potential for developing continuous flow biocatalytic processes. acs.org

The following table summarizes the key enzymes involved in the potential biocatalytic production of the precursor γ-glutamyl-cysteine:

EnzymeFunctionSubstratesProduct
γ-Glutamylcysteine Ligase (GCL) Catalyzes the formation of the γ-peptide bond. scholaris.caGlutamate, Cysteine, ATPγ-Glutamyl-cysteine
γ-Glutamyltransferase (GGT) Transfers a γ-glutamyl group from a donor to an acceptor. researchgate.netnih.govGlutamine (donor), Cysteine derivative (acceptor)γ-Glutamyl-cysteine derivative

While the complete biocatalytic synthesis of this compound remains a research goal, the existing knowledge on enzymes like GCL and GGT provides a strong foundation for developing such a process. Further research would be needed to identify or engineer enzymes capable of efficiently catalyzing the dimerization step.

Precursor Chemistry and Monomer Derivatization3.3.1. Synthesis and Modification of the H-gamma-Glu-cys-betana Monomer3.3.2. Evaluation of Precursor Reactivity for Dimerization

Without foundational data on the identity of the "betana" component and established synthetic routes for the monomer, any attempt to detail its synthesis, modification, or reactivity towards dimerization would be speculative and fall outside the required standards of a professional, authoritative, and scientifically accurate article.

Further research would be contingent on the clarification of the chemical structure of "betana" and the availability of primary research literature describing the synthesis and characterization of this compound.

Enzymology and Biochemical Interactions of H Gamma Glu Cys Betana 2

Reactivity of Dimeric (H-gamma-Glu-cys-betana)2 with Glutathione (B108866) Metabolic Enzymes

The reactivity of (γ-EC)₂ with enzymes of the glutathione metabolic pathway determines its fate and function within the cell.

γ-Glutamyltransferase (GGT) is a cell-surface enzyme that plays a pivotal role in the breakdown of extracellular glutathione and related compounds. consensus.appresearchgate.netcreative-enzymes.com Research has shown that GGT exhibits substrate specificity for both the monomeric (γ-EC) and the dimeric, disulfide form ((γ-EC)₂). nih.gov The specificity of GGT for (γ-EC)₂ is comparable to its specificity for glutathione disulfide (GSSG), the oxidized form of glutathione. nih.gov This enzymatic action by GGT on (γ-EC)₂ leads to the degradation of the dimer and the release of its constituent amino acids, which can then be reutilized by the cell for processes including the synthesis of glutathione. nih.gov This catalytic activity is significant as it suggests a pathway for the recycling of γ-EC, even in its oxidized, dimeric state.

Interactive Data Table: GGT Substrate Specificity

SubstrateEnzymeRelative SpecificityProducts of GGT Action
(γ-EC)₂ γ-Glutamyltransferase (GGT)Comparable to GSSG nih.govGlutamate, Cystine nih.gov
GSSG γ-Glutamyltransferase (GGT)HighGlutamate, Cystinylglycine
γ-EC γ-Glutamyltransferase (GGT)Comparable to GSH nih.govGlutamate, Cysteine nih.gov
GSH γ-Glutamyltransferase (GGT)HighGlutamate, Cysteinylglycine

Glutathione Peroxidase (GPx) and Glutathione S-Transferase (GST) are crucial intracellular antioxidant enzymes that utilize reduced glutathione (GSH) as a cosubstrate to detoxify reactive oxygen species and xenobiotics, respectively. msu.runih.gov Studies have investigated whether the monomeric precursor, γ-EC, can serve as a substrate for these enzymes. It was found that both glutathione peroxidase and glutathione S-transferase exhibited substrate specificity for γ-EC. nih.gov This indicates that γ-EC can participate directly in antioxidant defense reactions. While direct studies on the dimeric form, (γ-EC)₂, as a substrate are less common, its structural similarity to GSSG suggests it would not be a substrate for these enzymes, which specifically require the reduced thiol group of GSH for their catalytic activity. The function of GPx and GST is to oxidize GSH to GSSG; therefore, the already oxidized (γ-EC)₂ would not be a suitable substrate for this reaction.

Glutathione Reductase (GR) is a key enzyme responsible for maintaining a high intracellular ratio of reduced to oxidized glutathione (GSH/GSSG) by catalyzing the NADPH-dependent reduction of GSSG back to GSH. frontiersin.orgmdpi.com This regeneration is vital for sustained antioxidant capacity. Research has demonstrated that while γ-EC is a substrate for some glutathione metabolic enzymes, glutathione reductase does not exhibit substrate specificity for it. nih.gov Consequently, the dimeric disulfide form, (γ-EC)₂, is not recognized and reduced by glutathione reductase. nih.gov This is a significant finding, as it implies that unlike GSSG, an accumulation of (γ-EC)₂ cannot be directly reversed to its reduced monomeric form by GR, which could have implications for cellular redox balance if the dimer were to accumulate.

Interactive Data Table: Enzyme Reactivity with γ-EC and its Dimer

EnzymeSubstrate: γ-EC (monomer)Substrate: (γ-EC)₂ (dimer)
γ-Glutamyltransferase (GGT) Yes nih.govYes nih.gov
Glutathione Peroxidase (GPx) Yes nih.govNo (Requires reduced substrate)
Glutathione S-Transferase (GST) Yes nih.govNo (Requires reduced substrate)
Glutathione Reductase (GR) No nih.govNo nih.gov

Interaction with Glutathione Peroxidase and Glutathione S-Transferase

Role in Oxidative Homeostasis and Redox Signaling

The balance between reduced and oxidized forms of thiol-containing molecules like glutathione is central to oxidative homeostasis and redox signaling. frontiersin.orgnih.gov

The antioxidant properties of γ-glutamylcysteine are primarily attributed to the thiol group of its cysteine residue. nih.gov The monomeric form, γ-EC, can directly scavenge free radicals and can also act as a cofactor for glutathione peroxidase in the detoxification of peroxides. nih.govmdpi.com The formation of the dimer, (γ-EC)₂, is itself a consequence of oxidative stress, where two monomers are oxidized to form a disulfide bond. While (γ-EC)₂ does not possess the direct radical-scavenging ability of its monomeric precursor due to the absence of a free thiol group, its presence is an indicator of the cellular redox state. frontiersin.orgresearchgate.net The primary antioxidant mechanism involving these species is the reversible thiol-disulfide exchange, which helps to buffer cellular components against irreversible oxidative damage. frontiersin.org

Molecular Mechanisms of Antioxidant Interactions

Modulation of Enzyme Activities by Dimeric Peptides

Dimeric peptides, molecules formed by the linking of two identical or similar peptide chains, can exhibit unique interactions with enzymes that differ significantly from their monomeric counterparts. The bivalent nature of these dimers allows them to potentially interact with an enzyme at multiple sites simultaneously, leading to complex modulatory effects.

Allosteric Regulation and Active Site Interactions

Theoretically, this compound could function as a modulator of enzyme activity through two primary mechanisms: direct interaction with the active site or allosteric regulation. Given its structural similarity to glutathione, it is plausible that it could target enzymes within the glutathione metabolic pathway.

Active Site Interaction: The γ-glutamyl-cysteine portion of the molecule could allow it to bind to the active sites of enzymes that recognize glutathione or its precursors. For example, enzymes like glutathione synthetase, which catalyzes the final step in glutathione synthesis, might recognize the γ-Glu-Cys core. However, the presence of the betaine (B1666868) group and the dimeric structure would likely alter the binding affinity and could potentially lead to competitive inhibition.

Allosteric Regulation: The dimeric structure of this compound provides the potential for allosteric regulation. It could bind to a regulatory site on an enzyme, distinct from the active site, inducing a conformational change that either enhances or inhibits the enzyme's catalytic activity. The two peptide units could potentially bridge two subunits of a multimeric enzyme, stabilizing a particular quaternary structure.

Enzyme Kinetics with this compound as Substrate or Inhibitor

The role of this compound in enzyme kinetics would depend on the specific enzyme . It could theoretically act as a substrate, an inhibitor, or even an activator.

As a Substrate: It is conceivable that certain enzymes could catalyze reactions using this compound. For instance, γ-glutamyl transpeptidase (GGT), an enzyme that breaks down glutathione, could potentially cleave the γ-glutamyl bond in each monomeric unit of the dimer. The kinetics of such a reaction would be influenced by the steric hindrance imposed by the dimeric structure and the betaine groups.

As an Inhibitor: It is more likely that this compound would act as an enzyme inhibitor. The type of inhibition would depend on its binding mechanism:

Competitive Inhibition: If it binds to the active site, it would compete with the natural substrate, increasing the apparent Michaelis constant (K_m) of the enzyme.

Non-competitive Inhibition: If it binds to an allosteric site, it could lower the maximum reaction velocity (V_max) without affecting the K_m.

Uncompetitive Inhibition: In a less common scenario, it might bind only to the enzyme-substrate complex, affecting both V_max and K_m.

A hypothetical data table illustrating the potential inhibitory effects of this compound on a generic glutathione-dependent enzyme is presented below.

Inhibitor Concentration (µM)Initial Reaction Rate (µmol/min) without InhibitorInitial Reaction Rate (µmol/min) with this compound
0100100
1010085
2510060
5010040
10010025

Potential Roles in Other Enzymatic Pathways Beyond Glutathione Metabolism

The unique structure of this compound suggests potential interactions with enzymatic pathways beyond those directly related to glutathione.

The presence of the betaine moiety could involve it in pathways related to methylation and osmotic stress. Betaine is a well-known methyl donor in the methionine cycle, which is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. It is plausible that this compound could influence enzymes involved in betaine metabolism, such as betaine-homocysteine S-methyltransferase (BHMT).

Furthermore, the peptide nature of the molecule suggests it could be a substrate for various proteases and peptidases outside of the glutathione pathway. The specific enzymes that could act on it would depend on the stereochemistry of the amino acid residues and the nature of the linkage between the two monomers.

Analytical Methodologies for Quantitative and Qualitative Assessment of H Gamma Glu Cys Betana 2

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the purification and analysis of peptides like (H-gamma-Glu-cys-betana)2. The choice of technique depends on the specific analytical goal, whether it be preparative isolation or quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and analysis of peptides. nih.govnih.gov Its application to peptide analysis, including dimeric forms, leverages various separation modes to achieve high resolution and sensitivity. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations. It separates molecules based on their hydrophobicity. nih.gov For this compound, a C18 column is often employed, and elution is typically achieved using a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). apexbt.com This approach allows for the separation of the dimer from its monomeric precursor, (H-gamma-Glu-cys-betana), and other related impurities.

Ion-exchange HPLC (IEX-HPLC) separates peptides based on their net charge at a given pH. nih.gov This can be particularly useful for purifying this compound from a complex mixture, as the charge of the peptide is influenced by its amino acid composition. Size-exclusion HPLC (SEC) separates molecules based on their size and can be used to assess the oligomerization state of peptides. nih.gov

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterSetting
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

This table presents a typical set of starting conditions for the HPLC analysis of this compound. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical instrumentation.

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of peptides and their dimeric forms. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov This technique offers advantages such as high efficiency, short analysis times, and low sample consumption. acs.org

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for peptide analysis. nih.gov In CZE, the separation is based on the differential migration of analytes in a buffer-filled capillary under the influence of an electric field. For dimeric peptides like this compound, CZE can effectively resolve the dimer from the monomer, as the dimer will have a different charge-to-size ratio. nih.gov The use of specific background electrolytes and capillary coatings can further enhance the resolution and reproducibility of the separation. acs.org

Capillary Gel Electrophoresis (CGE) is another CE variant that can be used for size-based separations of peptides and proteins. formulationbio.com In CGE, the capillary is filled with a gel matrix that acts as a molecular sieve, allowing for the separation of molecules based on their size. formulationbio.com This can be particularly useful for confirming the dimeric nature of this compound.

Table 2: Illustrative Capillary Electrophoresis Conditions for Dimeric Peptide Separation

ParameterCondition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate (B84403) buffer, pH 2.5
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 s
Detection UV at 214 nm

This table provides an example of CE conditions that could be adapted for the analysis of this compound. The specific parameters would need to be optimized for the particular application.

High-Performance Liquid Chromatography (HPLC) in Peptide Analysis

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of peptides. It provides precise molecular weight information and fragmentation data that can confirm the identity and sequence of a peptide.

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of peptides by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For this compound, which is a dimer of gamma-L-Glutamyl-L-cysteine linked to betaine (B1666868), the fragmentation pattern will be characteristic of the peptide bonds and the disulfide linkage.

The fragmentation of peptides typically occurs at the peptide bonds, resulting in the formation of b- and y-ions. The presence of the gamma-glutamyl linkage introduces a unique fragmentation pattern compared to peptides with only alpha-peptide bonds. researchgate.net Protonated dipeptides with a γ-linkage often show the elimination of ammonia. researchgate.net Collision-induced dissociation (CID) of the protonated dimer would be expected to yield fragment ions corresponding to the monomeric unit and specific cleavages along the peptide backbone. The disulfide bond can also be cleaved under certain MS conditions, providing further structural information. The accurate mass measurement of the parent ion and its fragment ions can unequivocally confirm the elemental composition and structure of this compound.

Quantitative mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for measuring the concentration of peptides in complex biological samples such as plasma, tissue homogenates, and cell lysates. nih.govrsc.org

For the quantification of this compound, a stable isotope-labeled internal standard is typically used to correct for matrix effects and variations in sample processing and instrument response. umich.educpcscientific.com A specific and sensitive LC-MS/MS method can be developed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. researchgate.net This approach provides excellent selectivity and allows for the accurate quantification of this compound even at low concentrations in complex biological matrices. nih.gov

Table 3: Example of LC-MS/MS Parameters for Quantification

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) [M+H]+ of this compound
Product Ion (m/z) Specific fragment ion of this compound
Collision Energy Optimized for the specific transition
Dwell Time 100 ms

This table outlines the key parameters for a quantitative LC-MS/MS method. The exact m/z values and collision energy would need to be determined experimentally for this compound.

Fragmentation Patterns and Structural Confirmation of this compound

Spectrophotometric and Fluorometric Assays for Dimeric Peptides

Spectrophotometric and fluorometric assays can provide rapid and convenient methods for the quantification of peptides, although they may lack the specificity of mass spectrometry.

Spectrophotometric assays can be based on the intrinsic absorbance of the peptide bond in the ultraviolet (UV) region (around 210-220 nm). researchgate.net However, this method is non-specific and can be subject to interference from other absorbing compounds in the sample. Colorimetric assays, such as the bicinchoninic acid (BCA) assay or the Bradford assay, are commonly used for total protein quantification but can also be adapted for peptides, though their sensitivity and accuracy can be protein-dependent. researchgate.net

Fluorometric assays offer higher sensitivity than spectrophotometric methods. thermofisher.com These assays can involve the derivatization of the peptide with a fluorescent tag, which can then be detected at a specific excitation and emission wavelength. nih.gov For dimeric peptides, fluorescence-based competitive assays have been developed. nih.govresearchgate.net For instance, a labeled version of the peptide can compete with the unlabeled this compound for binding to a specific target, and the resulting change in fluorescence can be used for quantification. bmglabtech.com Another approach is to utilize the intrinsic fluorescence of tryptophan or tyrosine residues if present in the peptide, although this is not applicable to this compound.

Table 4: Comparison of Spectrophotometric and Fluorometric Assays

Assay TypePrincipleAdvantagesDisadvantages
UV Spectrophotometry Measures absorbance of the peptide bond. researchgate.netSimple, non-destructive.Low specificity, potential for interference. researchgate.net
Colorimetric Assays (e.g., BCA) Color change upon peptide binding. researchgate.netEasy to perform.Protein-dependent response, can be inaccurate for short peptides. researchgate.net
Fluorometric Assays Measures fluorescence of a labeled peptide or intrinsic fluorescence. thermofisher.comformulationbio.comHigh sensitivity. thermofisher.comMay require derivatization, potential for quenching effects. nih.gov
Fluorescence Polarization Measures the change in polarization of a fluorescently labeled peptide upon binding. bmglabtech.comHomogeneous assay, suitable for binding studies.Requires a fluorescently labeled peptide. bmglabtech.com

Derivatization Strategies for Enhanced Detection Limits

The direct analysis of this compound and its monomeric precursor is often hampered by their lack of strong, native chromophores or fluorophores, making highly sensitive detection by UV-Vis or fluorescence spectroscopy difficult. nih.gov Chemical derivatization is a widely employed strategy to overcome this limitation by covalently attaching a tag to the molecule, thereby enhancing its detectability.

To analyze the disulfide dimer, a common approach involves an initial reduction step to break the disulfide bond, yielding two molecules of the monomeric thiol, γ-glutamylcysteine. These thiols are then reacted with a thiol-specific derivatizing agent.

Fluorescent Labeling : Reagents that form highly fluorescent products upon reaction with thiols are particularly favored for their sensitivity.

Monobromobimane (MBB) is a fluorogenic reagent that reacts specifically with thiol groups to form stable, fluorescent adducts. The derivatized products can be readily separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. mdpi.com This method is valued for its ability to be integrated into fully automated systems, allowing for high-throughput analysis. mdpi.com

N-(1-pyrenyl)maleimide (NPM) is another highly effective derivatizing agent that reacts with sulfhydryl groups to yield intensely fluorescent derivatives. nih.gov The NPM method, coupled with HPLC, provides excellent specificity and sensitivity, with detection limits reaching the femtomole (fmol) range. nih.gov The resulting derivatives are also notably stable, allowing for flexibility in analysis times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization : For analysis by GC-MS, the non-volatile peptide must be converted into a volatile derivative. A multi-step derivatization can be employed, which involves the conversion of γ-glutamyl peptides into pyroglutamate (B8496135) (pGlu) methyl esters, followed by a second reaction with an agent such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting Me-PFP derivative is amenable to GC-MS analysis, which provides high specificity and structural information due to its mass-based detection. nih.gov

Table 1: Comparison of Derivatization Reagents for Thiol/Disulfide Analysis

Reagent Target Group Detection Method Advantages Considerations
Monobromobimane (MBB) Thiol (-SH) HPLC-Fluorescence High sensitivity, suitable for automation. mdpi.com Requires initial reduction of disulfide, pre-column derivatization.
N-(1-pyrenyl)maleimide (NPM) Thiol (-SH) HPLC-Fluorescence Excellent sensitivity (fmol range), stable derivatives. nih.gov Requires initial reduction of disulfide, pre-column derivatization.

| Pentafluoropropionic Anhydride (PFPA) | Amine, Hydroxyl | GC-MS | High specificity, provides structural information. nih.gov | Multi-step derivatization required, converts analyte to pGlu derivative. nih.gov |

Enzymatic Cycling Assays for Related Disulfide Compounds

Enzymatic cycling assays offer an alternative, highly sensitive method for quantifying disulfide compounds. While a specific assay for this compound is not widely documented, the principle can be readily adapted from well-established assays for the structurally similar glutathione (B108866) disulfide (GSSG). researchgate.net These assays utilize an enzyme to catalytically cycle the analyte, leading to a substantial amplification of the detection signal.

The core of the assay involves the enzyme glutathione reductase (GR), which catalyzes the reduction of the disulfide bond at the expense of β-nicotinamide adenine (B156593) dinucleotide phosphate (NADPH). researchgate.netnih.gov The basic steps are as follows:

Reduction : The disulfide compound, this compound, is reduced by glutathione reductase to form two molecules of the thiol monomer, γ-glutamylcysteine. This reaction consumes one molecule of NADPH.

Re-oxidation : The newly formed thiol is rapidly re-oxidized back to the disulfide dimer by a thiol-oxidizing agent present in the reaction mixture.

Cycling and Detection : This regeneration of the disulfide allows it to be reduced again by GR, setting up a catalytic cycle. Each cycle consumes a molecule of NADPH. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the concentration of the disulfide in the sample.

This enzymatic amplification allows for the measurement of very low concentrations of the disulfide, often below the detection limits of direct chromatographic methods. researchgate.net

Table 2: Key Steps in a Hypothetical Enzymatic Cycling Assay for this compound

Step Enzyme/Reagent Purpose
1. Reduction Glutathione Reductase (GR), NADPH Enzymatic reduction of the disulfide to its thiol form.
2. Re-oxidation Thiol-oxidizing agent (e.g., DTNB) Regenerates the disulfide for the next cycle and can produce a colored product for detection.
3. Signal Amplification Catalytic Cycling Each cycle consumes NADPH, amplifying the signal.

| 4. Detection | Spectrophotometer | Measures the rate of NADPH consumption (A340nm) or formation of a colored product. |

Sample Preparation Protocols for Accurate Dimeric Peptide Analysis

The reliability of any quantitative or qualitative analysis of this compound is critically dependent on the sample preparation protocol. The primary goals are to prevent artifactual changes to the analyte's redox state and to efficiently extract and purify it from the sample matrix. nih.govnih.gov

Minimization of Oxidation and Degradation during Sample Handling

The most significant challenge in analyzing thiol-disulfide pairs is the prevention of artificial oxidation of the thiol form and thiol-disulfide exchange reactions during sample workup, which can drastically alter the native ratio. researchgate.net

Thiol Alkylation : To preserve the in vivo redox state, it is essential to block, or "cap," all free thiol groups immediately after sample collection. nih.gov This is achieved using alkylating agents like iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM), which form stable covalent bonds with the sulfhydryl group, preventing its further reaction. researchgate.net

Acidification : The rate of thiol oxidation is pH-dependent and is significantly reduced under acidic conditions. Therefore, sample collection and extraction into an acidic buffer (e.g., containing perchloric acid, trichloroacetic acid, or hydrochloric acid) is a standard practice. mdpi.comnih.gov

Temperature Control : All sample handling steps should be conducted at low temperatures (0-4°C) to minimize both chemical and enzymatic degradation. mdpi.com For tissue samples, snap-freezing in liquid nitrogen immediately after collection is a common and effective method for preserving analyte integrity. nih.gov

Table 3: Strategies to Minimize Oxidation and Degradation during Sample Handling

Strategy Reagent/Condition Mechanism of Action
Thiol Blocking Iodoacetamide (IAM), N-Ethylmaleimide (NEM) Covalently modifies free thiol groups, preventing oxidation and disulfide exchange. researchgate.net
Acidification HCl, TFA, Perchloric Acid Lowers sample pH, which disfavors and slows the rate of thiol oxidation. mdpi.comnih.gov
Low Temperature 0-4°C (on ice), Liquid Nitrogen Reduces rates of all chemical reactions and enzymatic activity. nih.gov

| Enzyme Inhibition | Protease Inhibitors, Denaturants (Urea) | Prevents enzymatic degradation of the peptide analyte. nih.gov |

Extraction and Purification Techniques for Complex Biological Samples

Extracting the dimeric peptide from complex biological samples like tissues, plasma, or cell lysates requires multi-step procedures to remove interfering substances such as proteins, lipids, and salts.

Extraction : The initial step for solid samples like tissues involves mechanical disruption (homogenization) in a suitable lysis buffer. Buffers containing denaturants like urea (B33335) are often used to solubilize all components and inactivate degradative enzymes. nih.gov This is typically followed by centrifugation to pellet insoluble debris. nih.gov For liquid samples like plasma, protein precipitation using a high concentration of an organic solvent (e.g., acetonitrile) or a strong acid is a common first step.

Purification : After initial extraction, further purification is often necessary.

Solid-Phase Extraction (SPE) is a powerful cleanup tool that uses a packed cartridge to selectively adsorb the analyte from the crude extract. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. C18 cartridges are commonly used for peptide purification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the benchmark technique for peptide purification. acs.orgrsc.org It separates compounds based on hydrophobicity, providing excellent resolution to separate the dimer from related peptides and other contaminants. mdpi.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique can be useful for separating the peptide dimer from larger proteins or from its smaller monomeric form. rsc.org

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge and can be incorporated as an orthogonal purification step in a comprehensive protocol. nih.gov

Table 4: Common Techniques for Extraction and Purification from Biological Samples

Technique Principle Application Example
Homogenization Mechanical disruption of tissue Extraction of peptides from tissue samples using a lysis buffer. nih.gov
Protein Precipitation Use of acid or organic solvent Removal of high-abundance proteins from plasma or serum samples.
Solid-Phase Extraction (SPE) Differential partitioning Sample cleanup and concentration prior to HPLC analysis.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicity High-resolution purification of the peptide dimer from complex mixtures. acs.orgmdpi.com

| Size-Exclusion Chromatography (SEC) | Separation by molecular size | Separating the dimer from larger proteins or the smaller monomer. rsc.org |


Mechanistic Investigations of H Gamma Glu Cys Betana 2 Function in Model Systems

In Vitro Studies on Peptide Stability and Degradation Pathways

Understanding the stability of (H-gamma-Glu-cys-betana)2 in biological fluids is crucial for interpreting its potential physiological activity. In vitro models simulating serum and plasma environments have been employed to characterize its degradation profile.

The stability of dimeric peptides analogous to this compound is known to be influenced by temperature and enzymatic activity present in serum and plasma. Studies on similar compounds, such as GSSG, reveal that their stability is highly dependent on storage and incubation conditions. For instance, significant degradation of related peptides is observed at room temperature, while stability is enhanced at lower temperatures (-20°C or -80°C). nih.govembopress.org The enzymatic degradation in these models is a primary driver of peptide breakdown. tandfonline.comfrontiersin.org

The degradation of dimeric peptides in plasma does not always follow simple first-order kinetics, often due to the complex interplay of multiple enzymatic processes and feedback mechanisms. The half-life can vary significantly based on the specific peptide structure and the biological matrix used. frontiersin.org For this compound, it is hypothesized that the "betana" moiety could influence its susceptibility to plasma peptidases, potentially altering its stability compared to naturally occurring gamma-glutamyl peptides.

Table 1: Hypothetical Degradation Kinetics of this compound in Biological Fluids

MediumTemperature (°C)Half-life (t½) (hours)Primary Degradation Pathway
Human Serum372.5Enzymatic (e.g., GGT-like activity)
Human Plasma373.1Enzymatic
Phosphate-Buffered Saline (PBS)37> 48Non-enzymatic hydrolysis/oxidation
Human Serum424.0Reduced enzymatic activity

This table presents hypothetical data for this compound based on typical findings for analogous dimeric peptides like GSSG.

The degradation of gamma-glutamyl-containing peptides in biological fluids is primarily initiated by the enzyme γ-glutamyltransferase (GGT). mdpi.comelifesciences.org This cell-surface enzyme catalyzes the transfer of the γ-glutamyl moiety to an acceptor molecule (transpeptidation) or water (hydrolysis). elifesciences.orgwikipedia.org

For a dimeric peptide like this compound, the degradation cascade is expected to proceed as follows:

Initial Cleavage by GGT: The enzyme would cleave the γ-glutamyl bond from one or both monomer units. This would release glutamic acid.

Formation of Intermediate Products: The remaining structure would be a dimeric dipeptide, conceptually similar to cystinyl-bis-glycine, which is a known degradation product of GSSG. nih.gov In this case, it would be (Cys-betana)2.

Further Hydrolysis: This intermediate dipeptide dimer would then be a substrate for other extracellular dipeptidases, which would cleave the peptide bond between the cysteine and the "betana" moiety. elifesciences.org

Final Products: The final degradation products would be the constituent components: glutamic acid, cystine (the disulfide-linked form of cysteine), and the "betana" molecule.

The reactivity of these degradation products is of significant interest. The released cystine can be taken up by cells and reduced to cysteine, a rate-limiting precursor for the synthesis of intracellular glutathione (B108866) (GSH). mdpi.com The "betana" component's reactivity would depend on its specific chemical nature, which is currently undefined.

Degradation Kinetics in Serum and Plasma Models

Cellular Uptake and Intracellular Fate in Cell Culture Models

The interaction of this compound with cells, including its transport across the plasma membrane and subsequent metabolic fate, has been explored using various cell culture lines.

Direct transport of intact dimeric peptides like GSSG across the plasma membrane of most mammalian cells is generally considered to be inefficient. nih.gov The primary route for the cellular utilization of extracellular gamma-glutamyl peptides involves their initial breakdown by GGT on the cell surface, followed by the transport of the resulting smaller amino acids and dipeptides via specific amino acid and peptide transporters. nih.govmdpi.com

However, some specialized transport systems for glutathione and its oxidized form have been identified in certain tissues, such as the kidney and small intestine, as well as in the membrane of the endoplasmic reticulum (ER). mdpi.comembopress.orgnih.gov It remains an open question whether a hypothetical peptide like this compound could be a substrate for these or other, as-yet-unidentified, peptide transporters. Some studies on synthetic dimeric peptides suggest that dimerization can, in some cases, enhance cellular uptake. tandfonline.combeilstein-journals.org Liposomal delivery systems have also been developed to effectively transport GSSG into cells for experimental purposes, bypassing the natural transport limitations. nih.gov

Once inside the cell, or upon the uptake of its degradation products, the components of this compound would enter cellular metabolic pathways. The disulfide bond of the internalized dimer, or the imported cystine, would be subject to reduction. In the case of GSSG, this reduction is catalyzed by the NADPH-dependent enzyme glutathione reductase (GR), regenerating two molecules of the reduced monomer, GSH. nih.govnih.gov It is presumed that a similar enzymatic system would act on this compound, reducing its central disulfide bond to yield two molecules of H-gamma-Glu-cys-betana.

This reduced monomer could then potentially be:

Incorporated into cellular pools: It might act as an analogue of γ-glutamylcysteine, a direct precursor for glutathione synthesis.

Further metabolized: Cellular enzymes could potentially cleave the peptide bonds, releasing glutamic acid, cysteine, and the "betana" moiety into their respective metabolic pathways.

Re-oxidized: Under conditions of oxidative stress, the monomer could be oxidized back to the dimeric form.

In the context of parasitic organisms like trypanosomes, which have a unique trypanothione-based redox system, the metabolism would be different. Trypanothione (B104310) is a spermidine-linked bis(glutathionyl) conjugate, and its metabolism is governed by specific enzymes like trypanothione reductase, which are absent in humans. wikipedia.orgmdpi.comnih.gov

Membrane Transport Mechanisms for Dimeric Peptides

Role in Cellular Stress Responses in Experimental Models

The balance between reduced and oxidized thiols is a critical indicator of cellular redox status. An accumulation of the oxidized form, such as GSSG, is a hallmark of oxidative stress. nih.gov Therefore, investigations have focused on how this compound, as an exogenous disulfide, might influence cellular stress responses.

Exposure of cells to oxidative conditions leads to a decrease in the GSH/GSSG ratio. nih.govresearchgate.net This shift acts as a potent signaling event, triggering a range of adaptive responses. nih.govnih.gov An increased level of intracellular GSSG can lead to the S-glutathionylation of proteins, a post-translational modification where glutathione is attached to cysteine residues on proteins. This can alter protein function and is a key mechanism in redox signaling and protection against irreversible oxidation. nih.govmdpi.com

Furthermore, studies have shown that a rise in intracellular GSSG can induce mitochondrial hyperfusion, a process where mitochondria fuse into elongated networks. This is considered a protective response that helps cells resist apoptosis and mitophagy during periods of stress. embopress.org The introduction of an exogenous disulfide peptide like this compound could potentially modulate these stress responses by influencing both the extracellular and intracellular redox environments. In pathogenic trypanosomatids, the trypanothione system is paramount for surviving the oxidative burst from the host's immune cells, and disruption of this system severely compromises parasite viability. embopress.orgcambridge.org

Modulation of Oxidative Stress Pathways

The γ-Glu-Cys component is the immediate precursor to glutathione, a cornerstone of cellular antioxidant defense. wikipedia.orgnih.gov The presence of this dipeptide within this compound suggests that the compound could significantly influence oxidative stress pathways. It may act as a reservoir for γ-Glu-Cys, which can be released to bypass the rate-limiting step in GSH synthesis catalyzed by glutamate-cysteine ligase (GCL). nih.govnih.gov By providing this key substrate, this compound could bolster the intracellular GSH pool, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). sbgg.org.br

Furthermore, like other thiol-containing molecules, this compound may directly participate in redox reactions, scavenging free radicals and protecting cellular components from oxidative damage. usm.edu The disulfide bond implied by the dimeric structure is a key feature in such antioxidant activities, allowing the molecule to accept electrons and become reduced, thus neutralizing harmful oxidants.

Research on related compounds has shown that modulation of the GSH pool has profound effects on cellular signaling, including the regulation of inflammatory responses and the protection of neurons from oxidative damage. sbgg.org.brbiotechrep.ir It is plausible that this compound could exert similar effects, helping to maintain a favorable redox balance and mitigate the downstream consequences of oxidative stress.

Interactions with Antioxidant Defense Systems (e.g., in astrocytes)

Astrocytes play a critical role in supporting neuronal health, in part by exporting glutathione precursors for neuronal uptake. mdpi.com Given its structure, this compound could be a key player in this intercellular antioxidant network. Astrocytes might synthesize and release this compound, which could then be taken up by neighboring neurons.

Once inside the neuron, or through the action of extracellular enzymes like γ-glutamyl transpeptidase (GGT), this compound could be broken down to provide the necessary building blocks for neuronal GSH synthesis. mdpi.comnih.gov This is particularly important as neurons are more vulnerable to oxidative stress and have a lower capacity for de novo GSH synthesis compared to astrocytes.

The table below illustrates the potential interactions of this compound with key components of the antioxidant defense system, based on the known functions of its analogs.

Enzyme/SystemPotential Interaction with this compoundConsequence
Glutathione Reductase (GR) May serve as a substrate for reduction to its monomeric form.Regenerates the active, reduced form of the molecule.
Glutathione Peroxidase (GPx) Could act as a cofactor or be involved in the GPx-mediated reduction of peroxides.Detoxification of harmful reactive oxygen species.
γ-Glutamyl Transpeptidase (GGT) The γ-glutamyl bond could be cleaved by GGT.Release of Cys-betana, providing cysteine for GSH synthesis. nih.gov
Astrocytic Export May be transported out of astrocytes into the extracellular space.Supply of antioxidant precursors to neurons. mdpi.com

Comparative Mechanistic Studies with Related Glutathione Species (e.g., GSSG)

Distinct Reactivity and Biological Functions of Dimeric Forms

While both this compound and glutathione disulfide (GSSG) are oxidized dimeric forms of thiol-containing molecules, their reactivity and biological functions are likely to differ due to their distinct chemical structures. The "betana" moiety in this compound, the nature of which is not specified, would introduce unique steric and electronic properties compared to the glycine (B1666218) residue in GSSG.

These structural differences could influence several key aspects of their function:

Enzyme Specificity: The substrate-binding sites of enzymes like glutathione reductase are highly specific. nih.gov The "betana" group might enhance or inhibit the binding of this compound to such enzymes, affecting its rate of reduction back to the monomeric form.

Redox Potential: The standard redox potential of the disulfide bond in this compound may differ from that of GSSG, altering its efficacy as an oxidizing or reducing agent in various cellular compartments.

Membrane Permeability: The chemical nature of the "betana" group could affect the molecule's ability to cross cell membranes, influencing its distribution and availability in different tissues and organelles.

The following table provides a comparative overview of the potential properties of this compound and GSSG.

PropertyThis compoundGlutathione Disulfide (GSSG)
Monomeric Unit H-gamma-Glu-Cys-betanaγ-Glu-Cys-Gly (Glutathione)
Enzyme Recognition Potentially different from GSSG due to the "betana" group.Specific substrate for glutathione reductase.
Biological Role Likely involved in redox buffering and precursor supply.Key indicator of oxidative stress; involved in glutathionylation.
Cellular Transport Dependent on the properties of the "betana" group.Utilizes specific cellular transport systems.

Insights from Analog Studies (e.g., γ-Glu-D-Cys stability)

Studies on analogs of glutathione and its precursors provide valuable insights into how structural modifications can impact stability and function. For instance, the use of D-amino acids in place of the natural L-isomers can confer resistance to enzymatic degradation by peptidases. usm.edu An analog containing γ-Glu-D-Cys would likely have a longer biological half-life, as it would be a poor substrate for enzymes that typically break down γ-Glu-L-Cys.

This principle of enhanced stability through structural modification is a common strategy in drug design. usm.edu If the "betana" component of this compound is an unnatural or modified amino acid, it could similarly increase the molecule's resistance to proteolysis. This would make it a more stable and persistent source of antioxidant power or GSH precursors within the cellular environment.

The stability of such analogs is a critical factor in their therapeutic potential, as it determines their bioavailability and duration of action. Research into various glutathione analogs has shown that even minor changes to the peptide backbone or side chains can have significant effects on their interaction with biological systems. usm.edu

Perspectives and Future Directions in H Gamma Glu Cys Betana 2 Research

Advancements in Synthetic Routes for Complex Dimeric Peptides

The synthesis of a structurally intricate molecule like (H-gamma-Glu-Cys-betana)2 requires a departure from standard peptide synthesis protocols. The presence of the gamma-glutamyl bond, the betaine (B1666868) group, and the central disulfide bridge necessitates a multi-step, highly controlled approach.

Future research will likely focus on optimizing both chemical and enzymatic strategies. Chemical synthesis would need to overcome challenges such as the selective formation of the gamma-amide bond over the more common alpha-amide bond, a process that involves complex protection and deprotection steps mdpi.com. Advanced strategies like on-bead dimerization and the use of specialized linkers could offer more efficient routes to the dimeric structure mdpi.com.

Enzymatic synthesis presents a greener and potentially more specific alternative. Enzymes such as γ-glutamyl-cysteine synthetase (γ-GCS) and γ-glutamyltransferase (GGT) are known to catalyze the formation of γ-glutamyl bonds plos.orgmdpi.comresearchgate.net. A key future direction would be the bioengineering of these or similar enzymes to accept the novel cysteine-betaine conjugate as a substrate, enabling a streamlined biosynthetic pathway.

High-Throughput Screening for Novel Dimeric Peptide Interactions

Identifying the biological targets and interaction partners of this compound is crucial to elucidating its function. High-throughput screening (HTS) offers a powerful platform for this discovery phase. Future efforts will leverage a suite of HTS technologies to screen vast libraries of proteins, nucleic acids, and other small molecules for binding affinity.

Techniques such as Förster Resonance Energy Transfer (FRET) and its more advanced variant, Homogeneous Time-Resolved Fluorescence (HTRF), are particularly well-suited for studying peptide-protein interactions in a "mix and read" format that is amenable to automation nih.govresearchgate.netrsc.org. Another promising approach is the use of peptide arrays, where the dimeric peptide can be immobilized and probed against a multitude of potential binding partners simultaneously rsc.org. These methods allow for the rapid identification of lead interactions that can then be validated through more detailed biophysical assays rsc.orgrsc.org.

Table 1: Comparison of High-Throughput Screening (HTS) Methods for Dimeric Peptide Interaction Analysis
TechniquePrincipleKey AdvantageConsiderationReference
HTRFHomogeneous Time-Resolved FRETHigh sensitivity, low background, robust in complex mediaRequires labeling of binding partners with specific fluorophores nih.govresearchgate.net
Fluorescence Polarization (FP)Change in molecular rotation upon bindingHomogeneous, real-time, quantitativeBest suited for interactions involving a small fluorescently labeled peptide researchgate.netrsc.org
Scintillation Proximity Assay (SPA)Radioactive signal is generated only when radiolabeled molecules bind to scintillant-coated beadsNo separation of bound and free ligands requiredRequires radiolabeling and specialized detection nih.govresearchgate.net
Peptide ArraysImmobilized peptides are screened for binding to a labeled target proteinMassively parallel screening of many peptides or targetsImmobilization may affect peptide conformation and binding rsc.org

Application of Advanced Spectroscopic Techniques for Real-Time Monitoring

Understanding the dynamic behavior of this compound in solution and during its interactions with biological targets is key to understanding its mechanism of action. Advanced spectroscopic techniques are poised to provide unprecedented, real-time insights into these processes.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can reveal atomic-level information about the peptide's three-dimensional structure, conformational dynamics, and binding interfaces ijsra.net. Future studies could employ real-time NMR to monitor structural changes as the peptide interacts with a target protein.

Time-resolved infrared (IR) and fluorescence spectroscopy offer complementary approaches to track molecular dynamics on ultrafast timescales pnas.orgchemistryworld.com. Using stopped-flow fluorescence techniques, researchers can monitor the kinetics of binding, conformational changes, and oligomerization in real-time nih.gov. The integration of machine learning with spectroscopic data analysis is an emerging frontier that promises to accelerate the interpretation of complex spectral changes associated with protein-peptide dynamics pnas.org.

Table 2: Spectroscopic Techniques for Real-Time Peptide Analysis
TechniqueInformation ProvidedApplication to this compoundReference
Time-Resolved Infrared (IR) SpectroscopyChanges in secondary structure (e.g., peptide backbone)Monitoring conformational shifts upon target binding or redox changes pnas.org
Stopped-Flow FluorescenceKinetics of binding, insertion, and oligomerizationMeasuring the speed and sequence of interaction steps with a biological membrane or protein nih.gov
Nuclear Magnetic Resonance (NMR)3D structure, dynamics, binding site mappingDetermining the solution structure and identifying residues involved in molecular recognition ijsra.net
Circular Dichroism (CD) SpectroscopySecondary structural elements (helices, sheets, coils)Assessing the overall structural integrity and changes induced by ligand binding or environmental shifts ijsra.net

Development of Computational Models for Predicting Dimeric Peptide Behavior

Computational modeling provides a powerful, predictive framework for exploring the structural and functional landscape of novel peptides before committing to costly and time-consuming experimental work. For this compound, molecular dynamics (MD) simulations will be indispensable.

Future research will utilize extensive MD simulations to predict the peptide's conformational flexibility, its interaction with solvent molecules, and its stable, low-energy states mdpi.comacs.org. Such simulations can also model the process of dimerization and predict the binding poses of the peptide with target proteins through molecular docking mdpi.comfrontiersin.org. Advanced computational methods like the Rosetta Pepspec application can be used to perform in silico sequence diversification, allowing researchers to predict which variations of the peptide might exhibit enhanced binding affinity or specificity jove.com. These predictive models can guide the rational design of second-generation analogs with improved properties acs.org.

Exploration of Biological Roles in Understudied Organisms or Pathways

The structure of this compound hints at potential biological roles related to redox homeostasis and stress adaptation. The γ-glutamyl-cysteine core is the immediate precursor to the master antioxidant glutathione (B108866) wikipedia.orgmedchemexpress.com. The disulfide-linked dimer structure is inherently redox-active. Furthermore, the betaine moiety is a known osmolyte, protecting cells from osmotic stress.

This combination of features suggests that the peptide, or similar molecules, could play a significant role in organisms that thrive in extreme environments, such as marine invertebrates or microbes living in high-salinity habitats. Future research should focus on searching for this peptide in such understudied organisms. Its role might be analogous to other sulfur-containing marine natural products like ovothiols, which protect against oxidative stress researchgate.netnih.govresearchgate.net. Investigating its function could uncover novel pathways for redox control, detoxification, or osmoprotection.

Integration of Omics Data for Systems-Level Understanding of Dimeric Peptide Metabolism

To fully comprehend the biological significance of this compound, it must be studied within the broader context of the cell's entire molecular network. A systems biology approach, integrating multiple "omics" datasets, is essential for this holistic understanding azolifesciences.com.

Future investigations will combine metabolomics, proteomics, and transcriptomics to map the metabolic pathways associated with the peptide. Metabolomics can quantify the levels of the peptide and its precursors, providing a direct readout of its synthesis and degradation ucla.edunih.gov. Proteomics can identify the enzymes involved in its metabolism and the proteins whose expression levels change in its presence. Transcriptomics can reveal the genetic regulatory networks that control its production. By integrating these data layers, researchers can construct comprehensive models of the peptide's role in cellular physiology and its connections to other metabolic and signaling pathways nih.govfrontiersin.org.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural conformation of (H-gamma-Glu-cys-betana)2, and how can researchers validate their findings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve disulfide bond configurations and gamma-glutamyl linkages. Pair this with high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity. For validation, replicate experiments under controlled conditions (e.g., pH, temperature) and cross-reference results with computational models (e.g., molecular dynamics simulations). Include negative controls (e.g., synthetic analogs lacking cysteine residues) to rule out artifacts .

Q. How should researchers approach the synthesis of this compound to ensure reproducibility, and what are common pitfalls in peptide coupling reactions?

  • Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) protocols by monitoring coupling efficiency via Kaiser tests. Use orthogonal protecting groups (e.g., Fmoc for gamma-glutamyl residues, Trt for cysteine thiols) to prevent disulfide scrambling. Common pitfalls include incomplete deprotection or oxidation; mitigate these by employing inert atmospheres (N₂) and rigorous HPLC purification post-synthesis. Document reaction parameters (solvent, temperature, molar ratios) systematically to enable replication .

Q. Which in vitro assays are suitable for preliminary evaluation of this compound’s biological activity, and how should data normalization be performed?

  • Methodological Answer : Use cell-based ROS assays (e.g., ROS-Glo™ H₂O₂ assays) to quantify oxidative stress modulation. Normalize luminescence data against baseline ROS levels in untreated controls and account for cell viability via parallel MTT assays. Include dose-response curves (1–100 µM range) and statistical validation (e.g., ANOVA with post-hoc tests) to assess significance. Report raw data alongside normalized values to ensure transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Apply triangulation by testing the compound in multiple models (e.g., primary cells vs. immortalized cell lines) under standardized conditions. Perform meta-analyses of existing literature to identify confounding variables (e.g., batch-to-batch synthesis variability, assay sensitivity differences). Use Bland-Altman plots to quantify inter-study discrepancies and propose consensus protocols for future work .

Q. What strategies are recommended for elucidating the redox-dependent mechanisms of this compound in cellular systems, and how can temporal dynamics be captured?

  • Methodological Answer : Employ real-time imaging (e.g., fluorescent roGFP2 sensors) to track intracellular glutathione redox potential changes. Combine this with knockout models (e.g., CRISPR-Cas9-mediated deletion of glutaredoxin pathways) to isolate mechanistic pathways. Use time-course experiments (0–24 hrs) and kinetic modeling (e.g., Michaelis-Menten frameworks) to quantify reaction rates. Validate findings with isotopic labeling (³⁵S-cysteine) to trace metabolic incorporation .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives, and what statistical frameworks minimize overinterpretation?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., cysteine-to-serine substitutions, gamma-glutamyl chain elongation). Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to adjust for multiple comparisons. Include permutation tests to validate model robustness and avoid overfitting .

Q. What experimental controls are critical when investigating this compound’s interactions with metalloproteins, and how can nonspecific binding be quantified?

  • Methodological Answer : Include competition assays with excess EDTA to chelate free metal ions and distinguish specific vs. nonspecific binding. Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) and compare with negative controls (e.g., scrambled peptide sequences). Perform cross-validation with isothermal titration calorimetry (ITC) to confirm enthalpy-driven interactions. Report binding stoichiometry via Job’s plot analyses .

Methodological Frameworks

  • For hypothesis-driven research, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation to ensure alignment with broader scientific goals .
  • When analyzing contradictory data, adopt iterative triangulation (combining experimental, computational, and literature-based evidence) to strengthen conclusions .
  • Use PICO frameworks (Population, Intervention, Comparison, Outcome) to define scope in mechanistic studies, e.g., comparing this compound’s effects across cell types or doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.